molecular formula C14H14N2O B1368617 7-(4-Cyanophenyl)-7-oxoheptanenitrile CAS No. 898767-54-9

7-(4-Cyanophenyl)-7-oxoheptanenitrile

Cat. No.: B1368617
CAS No.: 898767-54-9
M. Wt: 226.27 g/mol
InChI Key: TUVNSXKUZCLSIB-UHFFFAOYSA-N
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Description

7-(4-Cyanophenyl)-7-oxoheptanenitrile is a nitrile-containing compound featuring a seven-carbon aliphatic chain with a ketone group at the seventh position and a para-cyanophenyl substituent. The 4-cyanophenyl moiety is critical for electronic and steric interactions, influencing biological activity and chemical reactivity .

Properties

IUPAC Name

4-(6-cyanohexanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVNSXKUZCLSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642228
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-54-9
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Cyanophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 7-(4-carboxyphenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(4-aminophenyl)-7-oxoheptanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-(4-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 7-(4-Cyanophenyl)-7-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Compound Name Structure/Functional Groups Biological Activity/Properties Key Findings References
7-(4-Cyanophenyl)-7-oxoheptanenitrile 7-carbon chain with ketone, nitrile, and 4-cyanophenyl Hypothesized dual enzyme inhibition (extrapolated) Para-substitution may balance RNase H/IN inhibition but reduce selectivity
Compound80 (3-cyanophenyl analog) Meta-cyanophenyl substitution Dual HIV-1 RNase H/IN inhibition Reduced activity (IC50 RNase H: ↑, IN: ↑) vs. para-substituted analogs
Compound83 (4-cyanophenyl analog) Para-cyanophenyl substitution RNase H/IN inhibition Lower efficacy than meta-substituted analogs (e.g., compounds 81, 82)
N-Benzoyl-N′-4-cyanophenyl thiourea Thiourea with benzoyl and 4-cyanophenyl groups Electrochemical behavior Nitro/cyano groups influence reduction potentials (cyclic voltammetry)
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate Ester backbone, 3-methoxyphenyl substituent Pharmaceutical intermediate Methoxy group enhances solubility; ester vs. nitrile alters reactivity

Biological Activity

7-(4-Cyanophenyl)-7-oxoheptanenitrile is an organic compound notable for its unique structure, which includes a cyanophenyl group attached to a heptanenitrile chain with a ketone functional group. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways through its interactions with cellular receptors, affecting cellular functions and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways . The exact mechanisms remain under investigation, but its structural characteristics may play a crucial role in its efficacy against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. These results suggest that the compound may interfere with cell proliferation and induce apoptosis in breast cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundNitrile with ketoneAntimicrobial, Anticancer
7-(4-Cyanophenyl)-7-oxoheptanoic acidCarboxylic acid derivativeModerate antimicrobial
4-CyanobenzaldehydeAldehydeLimited biological activity

This table highlights how this compound stands out due to its unique combination of functional groups that confer diverse biological activities.

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies: Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications: Investigating analogs to enhance potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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